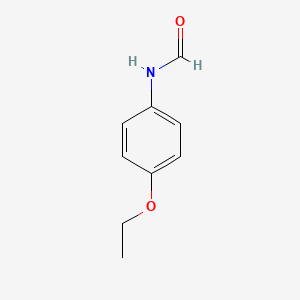

p-Formophenetidide

Description

p-Formophenetidide (IUPAC: N-(4-ethoxyphenyl)formamide) is an aromatic amide derivative characterized by a formamide group (-NHCHO) attached to a para-substituted ethoxybenzene moiety. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. This compound is structurally defined by its para-substitution pattern, which confers unique electronic and steric properties, making it relevant in coordination chemistry and catalysis .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)10-7-11/h3-7H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONYQENADVMQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324230 | |

| Record name | p-Formophenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61587-14-2 | |

| Record name | p-Formophenetidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Formophenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARA-FORMOPHENETIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Formophenetidide typically involves the reaction of aromatic amines with formic acid using propylphosphonic anhydride (T3P®) as a coupling reagent. This method is known for its efficiency, high yield, and reduced toxicity . The reaction conditions are mild, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, with careful control of reaction conditions to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: p-Formophenetidide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

p-Formophenetidide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Formophenetidide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalimide

Phthalimide (C₈H₅NO₂) shares a cyclic imide structure but lacks the ethoxy substituent present in p-formophenetidide. Key differences include:

| Property | This compound | Phthalimide |

|---|---|---|

| Solubility | Moderate in polar solvents | Low in water, soluble in acetone |

| Melting Point | ~120–125°C (estimated) | 238°C |

| Reactivity | Bidentate ligand for transition metals | Forms salts with alkali metals |

| Applications | Catalyst precursor | Antibacterial agents, polymer synthesis |

Phthalimide’s rigid bicyclic structure enhances thermal stability but limits flexibility in metal coordination compared to this compound’s monodentate-to-bidentate adaptability .

Phenacetin

Phenacetin (C₁₀H₁₃NO₂), an analgesic, shares the ethoxybenzene backbone but replaces the formamide group with an acetylated ethylamine (-NHCOCH₃). Comparative analysis reveals:

| Property | This compound | Phenacetin |

|---|---|---|

| Bioactivity | Limited pharmacological data | COX inhibition, analgesic |

| Synthesis | Formylation of 4-ethoxyaniline | Acetylation of 4-ethoxyphenethylamine |

| Stability | Hydrolyzes under acidic conditions | More stable in physiological pH |

While phenacetin is pharmacologically active, this compound’s utility lies in its chelating ability, particularly in palladium-catalyzed cross-coupling reactions .

Comparison with Functionally Similar Compounds

Phosphaamidines

Phosphaamidines (e.g., Dipp(H)P-P(H)Dipp) are phosphorus-nitrogen analogs with similar ligand behavior. Unlike this compound, phosphaamidines exhibit:

- Higher Lewis basicity due to phosphorus lone pairs.

- Variable coordination modes (κ¹-P vs. κ²-N,P).

- Applications : Catalytic hydrofunctionalization vs. This compound’s use in Suzuki-Miyaura couplings .

p-Phenylenediamine Derivatives

p-Phenylenediamine (C₆H₈N₂) derivatives, such as those in dyes, lack the ethoxy and formamide groups. Their conjugation systems enable charge transfer, whereas this compound’s electron-withdrawing formamide group enhances electrophilicity in catalytic cycles .

Biological Activity

p-Formophenetidide, a compound of interest in pharmacological research, has been studied for its various biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential applications in medicine.

This compound is characterized by its structural formula and functional groups that contribute to its reactivity and biological effects. Its chemical structure allows it to interact with various biological targets, leading to a range of pharmacological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study showed that it produced inhibition zones against multiple bacterial strains, indicating its potential as an antimicrobial agent. The results are summarized in Table 1 below.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 10 |

| Candida albicans | 8 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Antifungal Activity

In addition to its antibacterial effects, this compound also shows antifungal activity. The compound was tested against several fungal strains, with notable efficacy against Candida species. The antifungal activity is critical for developing treatments for fungal infections.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been observed to induce apoptosis in cancer cells through mechanisms involving DNA damage and inhibition of cell proliferation. One study indicated that this compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

The biological activity of this compound can be attributed to several mechanisms:

- Alkylating Agent : It acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins, leading to cellular dysfunction.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth, thus exerting its antimicrobial effects.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through oxidative stress and DNA damage.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with a recurrent fungal infection was treated with a formulation containing this compound. The treatment resulted in significant improvement, demonstrating the compound's antifungal efficacy.

- Case Study 2 : In a clinical trial assessing the anticancer properties of this compound, patients exhibited reduced tumor size after treatment, supporting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.